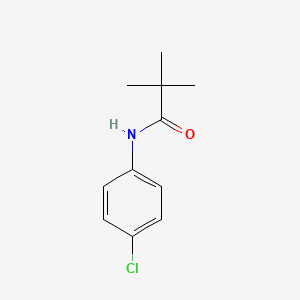

N-(4-chlorophenyl)pivalamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-chlorophenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-11(2,3)10(14)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZISMXMXCLUHGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80216041 | |

| Record name | Propanamide, N-(4-chlorophenyl)-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65854-91-3 | |

| Record name | Propanamide, N-(4-chlorophenyl)-2,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065854913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, N-(4-chlorophenyl)-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of N-(4-chlorophenyl)pivalamide

Introduction: N-(4-chlorophenyl)pivalamide is a substituted amide that serves as a valuable intermediate in synthetic organic chemistry. Characterized by a robust pivaloyl group attached to a 4-chloroaniline backbone, this compound combines steric bulk with specific electronic properties, making it a versatile building block. For researchers and professionals in drug development, understanding the synthesis, characterization, and reactivity of this molecule is crucial for its effective application in the creation of more complex and potentially bioactive compounds. This guide provides a comprehensive technical overview, grounded in established chemical principles and methodologies, to support its use in a research and development setting.

Part 1: Core Physicochemical and Structural Properties

This compound is a solid, crystalline compound under standard conditions.[1] Its structure is defined by a sterically demanding tert-butyl group, which significantly influences its reactivity and physical properties, and a chlorophenyl ring, which provides sites for further functionalization.

The molecule's identity and primary characteristics are summarized below.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | N-(4-chlorophenyl)-2,2-dimethylpropanamide | |

| Synonyms | 4-Chloropivalanilide | [2] |

| CAS Number | 65854-91-3 | [2][3][4] |

| Molecular Formula | C₁₁H₁₄ClNO | [3][5][6] |

| Molecular Weight | 211.69 g/mol | [3][5][6] |

| Appearance | White to light yellow powder/crystal | [1] |

| Solubility | Miscible in methanol | [1] |

| Storage | Sealed in a dry environment at 2-8°C | [6] |

| SMILES | CC(C)(C)C(=O)NC1=CC=C(Cl)C=C1 | [6][7] |

| InChI Key | IZISMXMXCLUHGI-UHFFFAOYSA-N |[3] |

The presence of the bulky tert-butyl group adjacent to the amide carbonyl can sterically hinder rotation around the C-N bond and protect the amide functionality from certain chemical transformations. The chlorine atom on the phenyl ring is an electron-withdrawing group that deactivates the ring towards electrophilic substitution while directing incoming electrophiles to the ortho and para positions (relative to the chlorine).

Part 2: Synthesis and Purification

The most direct and common method for synthesizing this compound is through the nucleophilic acyl substitution reaction between 4-chloroaniline and pivaloyl chloride. This is a classic example of N-acylation.[8][9]

Principle of Synthesis: The reaction mechanism involves the nucleophilic attack of the nitrogen atom of 4-chloroaniline on the electrophilic carbonyl carbon of pivaloyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the stable amide bond. A base, such as sodium hydroxide or triethylamine, is essential to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.[10] Without a base, the HCl formed would protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established industrial synthesis procedures.[10]

Materials:

-

4-Chloroaniline (1.0 equiv.)

-

Pivaloyl chloride (1.2 equiv.)

-

Sodium Hydroxide (NaOH) (1.15 equiv.)

-

Toluene

-

Methanol

-

Deionized Water

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and a dropping funnel, prepare a solution of sodium hydroxide (1.15 equiv.) in water (1.2 times the volume of NaOH). Add toluene (4 volumes relative to 4-chloroaniline).

-

Addition of Amine: Add 4-chloroaniline (1.0 equiv.) to the biphasic NaOH/toluene solution. Stir vigorously to ensure adequate mixing.

-

Cooling: Cool the reaction mixture to approximately 15°C using an ice bath. Causality Note: This initial cooling is crucial to control the initial exotherm upon addition of the highly reactive acyl chloride.

-

Acylation: Add pivaloyl chloride (1.2 equiv.) dropwise from the dropping funnel over 30-45 minutes. The rate of addition should be carefully controlled to maintain the internal temperature below 40°C. Causality Note: Pivaloyl chloride is highly reactive, and uncontrolled addition can lead to a rapid temperature increase and the formation of side products.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature (25-35°C) and continue stirring for 1-2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[11]

-

Product Isolation: Once the reaction is complete, cool the mixture to -10°C for 2 hours. Causality Note: Lowering the temperature significantly decreases the solubility of the product in the solvent mixture, promoting crystallization and maximizing yield.

-

Filtration and Washing: Filter the resulting precipitate under vacuum. Wash the filter cake with a cold 10% aqueous methanol solution to remove any unreacted starting materials and inorganic salts.

-

Drying: Dry the purified white solid under vacuum to a constant weight. The expected yield is typically high (>95%).[10]

Synthesis and Purification Workflow

Caption: Reactivity and application pathway diagram.

Part 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from closely related analogues like N-(4-chlorophenyl)acetamide and other N-aryl amides provide clear guidance for safe handling.

[12][13]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. * Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. A[13]void contact with skin and eyes. After handling, wash hands and any exposed skin thoroughly. *[12] Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. *[6][13] First Aid:

- Skin Contact: Wash off immediately with plenty of soap and water. * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [12] * Inhalation: Move the person to fresh air. [12] * Ingestion: Rinse mouth with water. Do NOT induce vomiting. * In all cases of significant exposure or if symptoms persist, seek medical attention.

Conclusion

This compound is a synthetically accessible and highly useful chemical intermediate. Its properties are dictated by the interplay between the sterically demanding pivaloyl group and the electronically modified chlorophenyl ring. With a straightforward and high-yielding synthesis, unambiguous spectroscopic characterization, and predictable reactivity, it serves as a reliable building block for researchers. Its demonstrated utility in creating more functionalized aromatic systems underscores its importance for professionals engaged in medicinal chemistry and the broader field of drug development.

References

-

CAS 65854-91-3 this compound . Pharmacy Research. [Link]

-

This compound . Briti Scientific. [Link]

- Improved process for the preparation of chlorophenyl trifluoroethanone.

-

Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand . PubMed Central, National Library of Medicine. [Link]

-

O-Pivaloyl-N,N-dibenzylhydroxylamine . Organic Syntheses. [Link]

-

Synthesis, spectral study, and antimicrobial screening of new amides . Authorea. [Link]

-

Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents . Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

-

CAS NO. 65854-91-3 | this compound . Arctom. [Link]

-

Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents . DergiPark. [Link]

-

Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis . Journal of the American Chemical Society. [Link]

-

1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies . SciSpace. [Link]

-

Organic Structure Elucidation Workbook . University of Notre Dame. [Link]

Sources

- 1. britiscientific.com [britiscientific.com]

- 2. This compound, CasNo.65854-91-3 BOC Sciences United States [bocscichem.lookchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. alfa-labotrial.com [alfa-labotrial.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 65854-91-3|this compound|BLD Pharm [bldpharm.com]

- 7. arctomsci.com [arctomsci.com]

- 8. researchgate.net [researchgate.net]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. WO2015111004A2 - Improved process for the preparation of chlorophenyl trifluoroethanone - Google Patents [patents.google.com]

- 11. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of N-(4-chlorophenyl)pivalamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-(4-chlorophenyl)pivalamide, a valuable intermediate in organic synthesis. The core of this process lies in the robust and widely applicable Schotten-Baumann reaction, a reliable method for the N-acylation of amines. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and present relevant data for the successful synthesis, purification, and characterization of the target compound.

Introduction

This compound, with the chemical formula C₁₁H₁₄ClNO, is an organic compound featuring a tertiary amide functional group.[1][2] Its structural significance lies in its role as a precursor for the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.[1] The strategic introduction of the pivaloyl group can serve as a protective measure for the amino group on the chloroaniline moiety or as an integral structural component contributing to the biological activity of a final product. The presence of the chlorine atom on the phenyl ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions.

The Synthetic Pathway: A Schotten-Baumann Approach

The most direct and efficient pathway for the synthesis of this compound is the N-acylation of 4-chloroaniline with pivaloyl chloride. This transformation is classically achieved under Schotten-Baumann conditions.[3][4][5] This reaction, first described by Carl Schotten and Eugen Baumann in the late 19th century, involves the reaction of an amine with an acyl chloride in the presence of a base.[3][5]

Mechanistic Insights

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. This initial attack forms a tetrahedral intermediate.[4][6]

-

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

-

Proton Abstraction: The resulting protonated amide is then deprotonated by a base, typically an aqueous solution of sodium hydroxide, to yield the final this compound and neutralize the hydrochloric acid generated during the reaction.[3][5] This neutralization is crucial as it drives the reaction to completion.

The use of a two-phase solvent system, consisting of an organic solvent (like toluene or dichloromethane) and water, is a hallmark of the Schotten-Baumann reaction.[3] The reactants and the product remain in the organic phase, while the base resides in the aqueous phase to neutralize the acid byproduct.[3]

Experimental Protocol

The following protocol is adapted from a documented industrial synthesis and provides a reliable method for obtaining this compound in high yield.[7]

Materials and Reagents

-

4-Chloroaniline

-

Pivaloyl chloride

-

Sodium hydroxide (NaOH)

-

Toluene

-

Methanol

-

Water

Equipment

-

Reaction flask equipped with a stirrer and a dropping funnel

-

Cooling bath (ice-water or other)

-

Filtration apparatus (e.g., Büchner funnel)

-

Standard laboratory glassware

Step-by-Step Procedure

-

Preparation of the Amine Solution: In a suitable reaction flask, dissolve 4-chloroaniline (1.0 equivalent) in toluene (approximately 4 volumes relative to the amine).

-

Preparation of the Aqueous Base: Prepare a solution of sodium hydroxide (1.15 equivalents) in water (approximately 1.2 times the volume of NaOH).

-

Reaction Setup: Add the aqueous sodium hydroxide solution to the solution of 4-chloroaniline in toluene.

-

Cooling: Cool the reaction mixture to approximately 15°C using a cooling bath.

-

Addition of Acyl Chloride: Slowly add pivaloyl chloride (1.2 equivalents) to the stirred reaction mixture via a dropping funnel, ensuring the reaction temperature is maintained below 40°C.

-

Reaction: After the addition is complete, allow the reaction to stir at a temperature between 25-35°C for 1 hour.

-

Work-up and Isolation: Upon completion of the reaction, cool the mixture to -10°C for 2 hours to facilitate precipitation of the product.

-

Purification: Collect the solid product by filtration and wash it with a 10% aqueous methanol solution.

-

Drying: Dry the purified this compound to a constant weight.

Process Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Quantitative Data and Characterization

The described synthetic protocol is highly efficient, affording the desired product in excellent yield.

| Parameter | Value | Reference |

| Yield | 98% | [7] |

| Molecular Formula | C₁₁H₁₄ClNO | [1][2] |

| Molecular Weight | 211.69 g/mol | [1][2] |

| Purity | >95% | [1][2] |

Expected Characterization Data

While specific spectra for this compound are not provided in the search results, the following are the expected key features based on its structure and data from analogous compounds:

-

¹H NMR: The spectrum should exhibit signals corresponding to the aromatic protons of the 4-chlorophenyl group, a singlet for the nine equivalent protons of the tert-butyl group, and a broad singlet for the amide N-H proton.

-

¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon of the amide, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the 4-chlorophenyl ring.

-

IR Spectroscopy: The IR spectrum should display a strong absorption band for the C=O stretching of the amide group (typically in the range of 1630-1680 cm⁻¹) and a band for the N-H stretching vibration (around 3300 cm⁻¹).

-

Melting Point: As a solid crystalline compound, this compound will have a distinct melting point which can be used as an indicator of purity.

Safety Considerations

-

4-Chloroaniline: This starting material is toxic and a possible carcinogen. It can be absorbed through the skin.[8] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn. Work should be conducted in a well-ventilated fume hood.

-

Pivaloyl Chloride: This reagent is corrosive and reacts with moisture.[9] It should be handled with care in a fume hood, and exposure to skin and respiratory tract should be avoided.

-

Sodium Hydroxide: NaOH is a corrosive base. Contact with skin and eyes should be avoided.

Conclusion

The synthesis of this compound via the Schotten-Baumann reaction of 4-chloroaniline and pivaloyl chloride is a highly efficient and well-established method. The procedure offers a high yield and a straightforward work-up, making it suitable for both laboratory and industrial scale production. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol and safety precautions, researchers can reliably produce this valuable chemical intermediate for a wide range of applications in drug discovery and materials science.

References

- WO2015111004A2 - Improved process for the preparation of chlorophenyl trifluoroethanone - Google Patents. (2015).

-

Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (n.d.). RSC Publishing. Retrieved from [Link]

-

Schotten–Baumann reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Chemistry Schotten Baumann Reaction - SATHEE CUET. (n.d.). Retrieved from [Link]

-

Schotten-Baumann reaction - chemeurope.com. (n.d.). Retrieved from [Link]

-

Schotten-Baumann Reaction - J&K Scientific LLC. (2021). Retrieved from [Link]

-

Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand - PubMed Central. (n.d.). Retrieved from [Link]

-

CAS 65854-91-3 this compound - Pharmacy Research. (n.d.). Retrieved from [Link]

-

4-Chloroaniline - Wikipedia. (n.d.). Retrieved from [Link]

-

Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Pivaloyl chloride - Wikipedia. (n.d.). Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 4. SATHEE CUET: Chemistry Schotten Baumann Reaction [cuet.iitk.ac.in]

- 5. Schotten-Baumann_reaction [chemeurope.com]

- 6. jk-sci.com [jk-sci.com]

- 7. WO2015111004A2 - Improved process for the preparation of chlorophenyl trifluoroethanone - Google Patents [patents.google.com]

- 8. 4-Chloroaniline - Wikipedia [en.wikipedia.org]

- 9. CN1304353C - Process for preparing chloro pivaloyl chloride - Google Patents [patents.google.com]

N-(4-chlorophenyl)pivalamide: An Analysis of its Synthetic Utility and the Biological Mechanisms of its Derivatives

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-chlorophenyl)pivalamide is a distinct organic compound primarily recognized for its role as a precursor and intermediate in organic synthesis.[1] While direct studies elucidating a specific biological mechanism of action for this compound itself are not extensively detailed in current literature, significant insights can be drawn from the analysis of its more complex derivatives. This guide provides a comprehensive review of the known chemical properties of this compound and explores the well-documented biological activities of related pivalamide-containing scaffolds. Specifically, we will delve into the multi-target enzyme inhibition demonstrated by a key derivative, N-((4-acetylphenyl) carbamothioyl) pivalamide, offering a potential framework for understanding the therapeutic possibilities of this chemical class.

Introduction to this compound

This compound, also known as 4-Chloropivalanilide, is an amide featuring a pivaloyl group attached to a 4-chloroaniline moiety.[2] Its chemical formula is C11H14ClNO, and it has a molecular weight of 211.69 g/mol .[1][3] The compound's structure, characterized by the sterically demanding tert-butyl group from pivalic acid, makes it a valuable building block in synthetic chemistry.[4][5] While its primary application is in laboratory research and the synthesis of other organic compounds, the biological activities of compounds built upon this scaffold are of significant interest to the drug development community.[1][2][6]

Synthetic Utility and Chemical Profile

The principal role of this compound described in the literature is that of a synthetic precursor.[1] Pivalamide-containing structures are recognized as versatile synthons for creating nitrogen-containing heterocycles and other complex molecules with potential pharmacological activity.[5] The tert-butyl group is a key structural feature that can influence molecular packing and guide the formation of specific supramolecular assemblies.[5]

One notable chemical reaction mechanism associated with the compound involves radical chain reactions, where it has demonstrated good selectivity towards tert-butyl radicals over benzene radicals.[1] This property underscores its utility in specific, controlled organic synthesis protocols.

Mechanism of Action: Insights from Pivalamide Derivatives

While the direct biological targets of this compound are not established, compelling evidence of potent bioactivity comes from studies on its derivatives. A prominent example is N-((4-acetylphenyl) carbamothioyl) pivalamide , which has been identified as a multi-target-directed ligand.[7]

Multi-Target Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Research has demonstrated that N-((4-acetylphenyl) carbamothioyl) pivalamide exhibits significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical for regulating neurotransmission.

-

Core Mechanism: AChE is the primary enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, these pivalamide derivatives increase the concentration and duration of action of ACh, thereby enhancing cholinergic signaling.[4] This mechanism is a cornerstone for therapies targeting neurological disorders characterized by cholinergic deficits.

Molecular docking studies were performed to elucidate the binding orientation of the derivative with its target enzymes, corroborating the experimental findings.[7] The studies revealed strong interactions with both AChE and BChE.[7]

Data Presentation: Binding Energies of a Pivalamide Derivative

The following table summarizes the quantitative data from molecular docking studies, indicating the binding affinity of N-((4-acetylphenyl) carbamothioyl) pivalamide to its enzymatic targets.[7]

| Target Enzyme | Binding Energy (kcal/mol) |

| Acetylcholinesterase (AChE) | -7.5 |

| Butyrylcholinesterase (BChE) | -7.6 |

Visualization: Cholinergic Synapse Inhibition Pathway

The following diagram illustrates the general mechanism of cholinergic signaling and the point of intervention by an inhibitory pivalamide derivative, such as N-((4-acetylphenyl) carbamothioyl) pivalamide.

Caption: Inhibition of AChE by a pivalamide derivative in the synaptic cleft.

Experimental Protocols: Investigating Enzyme Inhibition

To validate the inhibitory potential of this compound or its novel derivatives, a standardized in-vitro enzyme inhibition assay is required.

Protocol: Spectrophotometric Assay for AChE Inhibition (Ellman's Method)

-

Objective: To determine the concentration of the test compound required to inhibit 50% of AChE activity (IC50).

-

Materials:

-

Acetylcholinesterase (e.g., from Electrophorus electricus)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test compound (this compound) and positive control (e.g., Donepezil)

-

96-well microplate and spectrophotometer.

-

-

Procedure:

-

Prepare serial dilutions of the test compound and positive control in phosphate buffer.

-

In a 96-well plate, add 25 µL of each compound dilution.

-

Add 50 µL of phosphate buffer and 25 µL of AChE enzyme solution to each well.

-

Incubate the mixture for 15 minutes at 25°C.

-

Add 50 µL of DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of the substrate (ATCI) solution.

-

Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes. The rate of color change is proportional to enzyme activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration.

-

Normalize the rates relative to the vehicle control (100% activity).

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion and Future Directions

This compound is a well-defined chemical entity used in organic synthesis.[1] While its own biological mechanism of action has not been a primary focus of investigation, the potent and specific activities of its derivatives, particularly as cholinesterase inhibitors, are well-documented. This suggests that the pivalamide scaffold is a promising starting point for designing new pharmacologically active compounds.

Future research should focus on systematically evaluating this compound and its simple analogues in a battery of biological assays, including the cholinesterase inhibition assays described. Such studies would clarify whether the core molecule possesses intrinsic inhibitory activity or if it serves purely as a foundational scaffold for more complex, active derivatives.

References

- Pivalamide: A Comprehensive Technical Guide for Researchers. Source: Benchchem.

- This compound. Source: CymitQuimica.

- Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Source: PubMed Central.

- Pivalamide | 754-10-9. Source: Benchchem.

- 65854-91-3|this compound|BLD Pharm. Source: BLD Pharm.

- This compound. Source: CymitQuimica.

- Pivalamide. Source: Wikipedia.

- Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Source: MDPI.

- This compound CAS NO.65854-91-3. Source: BOC Sciences.

- N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871. Source: PubChem.

- CAS 65854-91-3 this compound. Source: Pharmacy Research.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound, CasNo.65854-91-3 BOC Sciences United States [bocscichem.lookchem.com]

- 3. 65854-91-3|this compound|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. alfa-labotrial.com [alfa-labotrial.com]

- 7. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of N-(4-chlorophenyl)pivalamide and its Derivatives

This guide provides a comprehensive technical overview of the known and potential biological activities of N-(4-chlorophenyl)pivalamide. While direct research on this specific molecule is limited, this document delves into the activities of structurally related compounds, offering valuable insights for researchers, scientists, and professionals in drug development. By examining the broader class of N-(4-chlorophenyl)amides, we can infer potential therapeutic avenues and guide future research into this promising chemical scaffold.

Introduction to this compound

This compound, with the chemical formula C₁₁H₁₄ClNO, is an organic compound featuring a tertiary amide functional group.[1][2] It is primarily recognized as a precursor in the synthesis of other organic compounds, including fluorinated esters and amides.[1] Its synthesis often involves radical chain reactions, and it demonstrates good selectivity towards tert-butyl radicals over benzene radicals.[1]

Chemical Properties:

| Property | Value |

| Molecular Weight | 211.69 g/mol [1][2] |

| Chemical Formula | C₁₁H₁₄ClNO[1][2] |

| Appearance | White to light yellow powder/crystal[3] |

| Purity | >98%[3] |

| Solubility | Miscible in methanol[3] |

While its primary application to date has been in synthetic chemistry, the structural motifs within this compound are present in a variety of biologically active molecules. This suggests that the core compound may possess untapped therapeutic potential.

Inferred Biological Activity from Structurally Related Compounds

The exploration of derivatives and structurally similar compounds provides a clearer picture of the potential biological activities of the N-(4-chlorophenyl)amide scaffold. Key areas of activity include enzyme inhibition, anticancer properties, and antimicrobial effects.

Enzyme Inhibition

Derivatives of pivalamide and other N-phenylamides have demonstrated significant inhibitory activity against a range of enzymes.

A notable example is N-((4-acetylphenyl)carbamothioyl)pivalamide, a derivative that has been investigated as a multi-target-directed ligand.[4] This compound exhibited potent inhibition of several enzymes, as detailed in the table below.

Enzyme Inhibition by N-((4-acetylphenyl)carbamothioyl)pivalamide: [4]

| Enzyme | Inhibition Activity | IC₅₀ Value |

| Butyrylcholinesterase (BChE) | ~85% | 30.9 ppm |

| Acetylcholinesterase (AChE) | ~85% | 26.23 ppm |

| Urease | 73.8% | 91.5 ppm |

| α-Amylase | 57.9% | 160.33 ppm |

The inhibitory action of these compounds is often attributed to their ability to bind to the active sites of enzymes, a process that can be explored through molecular docking studies.[4] For instance, the interaction of N-((4-acetylphenyl)carbamothioyl)pivalamide with the active sites of AChE and BChE involves hydrogen bonding and other non-covalent interactions.[4]

Furthermore, N-phenylsulfonamide derivatives have been shown to be potent inhibitors of carbonic anhydrase isoenzymes (CA I and CA II) and cholinesterases (AChE and BChE).[5] This highlights the potential of the N-phenylamide scaffold in designing inhibitors for enzymes implicated in diseases such as glaucoma, cancer, and Alzheimer's disease.[5]

Another area of interest is the inhibition of kinases. A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were found to exhibit low micromolar activity against the kinase AKT2/PKBβ, a key player in oncogenic pathways in glioma.[6]

The following diagram illustrates a generalized workflow for screening compounds for enzyme inhibitory activity.

Caption: A generalized workflow for identifying and characterizing enzyme inhibitors.

Anticancer and Cytotoxic Activity

The N-phenylbenzamide scaffold is a recognized starting point for the development of novel anticancer agents.[7] Analogs of N-(4-Bromophenyl)-4-chlorobenzamide have demonstrated cytotoxic potential against a variety of cancer cell lines.[7] This suggests that this compound and its derivatives could also exhibit cytotoxic activity.

The primary method for assessing cytotoxicity in these studies is the MTT assay.[7][8][9] This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[7][8]

Cytotoxicity of N-phenylbenzamide Derivatives: [7]

| Compound | Cell Line (Cancer Type) | IC₅₀/GI₅₀ (µM) |

| N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide | A549 (Lung) | 7.5 |

| HeLa (Cervical) | 9.3 | |

| MCF-7 (Breast) | 8.9 | |

| 1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)urea | A-498 (Renal) | 14.46 |

| NCI-H23 (Lung) | 13.97 | |

| MDAMB-231 (Breast) | 11.35 | |

| MCF-7 (Breast) | 11.58 | |

| A-549 (Lung) | 15.77 |

Phenylacetamide derivatives have also been shown to be highly effective against cancer cells by inducing apoptosis.[9] This is achieved through the upregulation of Bcl-2, Bax, and FasL RNA expression, as well as increased caspase 3 activity.[9]

The anti-glioma activity of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles further supports the anticancer potential of this scaffold.[6] One compound, in particular, inhibited the formation of 3D neurospheres in primary patient-derived glioma stem cells and exhibited potent EC₅₀ values against glioblastoma cell lines.[6] Importantly, this compound showed significantly less cytotoxicity against non-cancerous cells.[6]

Below is a diagram illustrating the experimental workflow for assessing the cytotoxic and pro-apoptotic activity of a compound.

Caption: Experimental workflow for evaluating cytotoxicity and apoptosis.

Antimicrobial Activity

The N-(4-chlorophenyl) moiety is also found in compounds with antimicrobial properties. For instance, a series of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives have been synthesized and tested for their in vitro antifungal activity against pathogenic fungal strains.[10] Some of these compounds also exhibited interesting activity against Mycobacterium tuberculosis.[10]

Additionally, a study of novel chlorinated N-arylcinnamamides, which share the N-aryl amide structure, demonstrated activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11]

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is adapted from methodologies used in the evaluation of N-phenylbenzamide and phenylacetamide derivatives.[7][8][9]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (200 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[8]

-

Compound Preparation: Prepare logarithmic concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM) of the test compound in the appropriate cell culture medium.[8]

-

Treatment: Remove the old medium from the wells and add the prepared compound solutions. Incubate for 48-72 hours.[8]

-

MTT Addition: After incubation, add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 3 hours.[8][9]

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 540 nm using an ELISA plate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability compared to untreated controls and determine the IC₅₀ value.

Future Directions and Conclusion

While direct biological data on this compound is scarce, the evidence from structurally related compounds strongly suggests that this chemical scaffold is a promising starting point for the development of new therapeutic agents. The N-phenylamide core is present in molecules with demonstrated activity as enzyme inhibitors and anticancer agents.

Future research should focus on the systematic evaluation of this compound and its novel derivatives for a range of biological activities. High-throughput screening against various enzyme panels and cancer cell lines would be a logical first step. Subsequent structure-activity relationship (SAR) studies could then be employed to optimize the potency and selectivity of any identified lead compounds.

References

-

Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand - PubMed Central. [Link]

-

Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - MDPI. [Link]

-

Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Design, synthesis and biological evaluation of sulfamethazine derivatives as potent neuraminidase inhibitors - PMC. [Link]

-

Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. [Link]

-

Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PubMed. [Link]

-

Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC - NIH. [Link]

-

This compound. - Briti Scientific. [Link]

-

Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives - ResearchGate. [Link]

-

FUNGICIDES, BACTERICIDES, AND NEMATICIDES. [Link]

-

Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells - Pharmaceutical Sciences. [Link]

-

4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - MDPI. [Link]

-

Synthesis and Biological Evaluation of New Sulfonamide Derivative - TSI Journals. [Link]

-

Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. britiscientific.com [britiscientific.com]

- 4. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to N-(4-chlorophenyl)pivalamide (CAS 65854-91-3)

Abstract: This document provides a comprehensive technical overview of N-(4-chlorophenyl)pivalamide, CAS number 65854-91-3. It is intended for an audience of researchers, scientists, and professionals in drug development and organic synthesis. This guide delves into the molecule's physicochemical properties, analytical characterization, synthesis protocols, and its role as a versatile intermediate in the development of pharmaceuticals and agrochemicals. Safety protocols and handling guidelines are also detailed to ensure its effective and safe utilization in a laboratory setting.

Introduction and Molecular Overview

This compound, also known as 4'-Chloropivaloanilide, is a tertiary amide that serves as a crucial building block in organic synthesis.[1][2] Structurally, it combines a 4-chloroaniline core with a pivaloyl group. The presence of the chloro-substituent on the phenyl ring significantly influences the electronic properties and reactivity of the molecule, making it a valuable precursor for various target compounds.[3] Furthermore, the pivaloyl group, with its bulky tert-butyl moiety, provides considerable steric hindrance.[3] This steric shield can be strategically employed in multi-step syntheses to direct reactions to other sites or to enhance the stability of the final product.[3] Its primary utility lies in its application as an intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical sectors.[3][4]

Physicochemical and Structural Properties

The fundamental properties of this compound are critical for its handling, storage, and application in synthesis. These characteristics are summarized below.

Chemical Structure

Caption: 2D structure of this compound.

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 65854-91-3 | [5][6] |

| Molecular Formula | C₁₁H₁₄ClNO | [1] |

| Molecular Weight | 211.69 g/mol | [1][5] |

| Appearance | White to light yellow powder or crystal | [3][7] |

| Purity | Typically >95% - 98% | [1][8] |

| Melting Point | 150.0 to 154.0 °C | [9] |

| Solubility | Soluble in organic solvents like methanol; generally insoluble in water. | [3][7] |

| Storage | Store sealed in a dry place at 2-8°C. | [5][7] |

Synthesis Protocol and Rationale

The most direct and common method for synthesizing this compound is the acylation of 4-chloroaniline with pivaloyl chloride. This is a classic example of nucleophilic acyl substitution.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the amine group of 4-chloroaniline on the electrophilic carbonyl carbon of pivaloyl chloride. The nitrogen's lone pair of electrons initiates the bond formation, leading to a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A base (often a tertiary amine like triethylamine or pyridine, or an excess of the starting aniline) is typically added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Laboratory Protocol

This protocol is adapted from a similar synthesis of N-(4-Methoxyphenyl)pivalamide and represents a standard procedure for this type of transformation.[10]

-

Preparation: To a solution of 4-chloroaniline (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or THF) in a round-bottom flask equipped with a magnetic stirrer, add a non-nucleophilic base such as triethylamine (1.1 equivalents).

-

Reaction: Cool the mixture in an ice bath to 0°C. Add pivaloyl chloride (1.05 equivalents) dropwise via a syringe over 10-15 minutes. The choice to add the acyl chloride slowly is crucial to control the exotherm of the reaction and prevent side-product formation.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with 1 M HCl (to remove excess base and aniline), saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound as a crystalline solid.

Analytical Characterization

-

Infrared (IR) Spectroscopy: The IR spectrum is invaluable for identifying key functional groups.[13]

-

N-H Stretch: A sharp absorption band is expected around 3300 cm⁻¹.

-

C-H Stretch (Aliphatic/Aromatic): Absorptions just below 3000 cm⁻¹ for the tert-butyl group and just above 3000 cm⁻¹ for the aromatic ring.[14]

-

C=O Stretch (Amide I): A strong, prominent band typically appears in the region of 1660-1680 cm⁻¹.

-

N-H Bend (Amide II): A band is expected around 1530-1550 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically 1000-1100 cm⁻¹.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should be clean and diagnostic. A large singlet integrating to 9 protons (9H) will be present around δ 1.3 ppm, corresponding to the magnetically equivalent methyl protons of the tert-butyl group. The aromatic region (δ 7.0-7.5 ppm) will show two doublets, each integrating to 2 protons (2H), characteristic of a 1,4-disubstituted benzene ring. A broad singlet for the amide N-H proton will also be visible, typically downfield (δ 7.5-8.5 ppm).

-

¹³C NMR: The carbon spectrum will show a signal for the carbonyl carbon (~176 ppm), distinct signals for the aromatic carbons (four expected, two of which will be quaternary), and signals for the quaternary and methyl carbons of the tert-butyl group.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is used to confirm the molecular weight. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 211 and a characteristic (M+2)⁺ peak at m/z 213 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.[15] Common fragmentation would involve the loss of the tert-butyl group.

-

Applications in Research and Development

This compound is not typically an end-product but rather a key intermediate. Its value stems from the combination of the synthetically versatile chloro-substituted phenyl ring and the sterically demanding pivaloyl protecting group.

-

Pharmaceutical Synthesis: Amide-containing compounds are ubiquitous in medicinal chemistry. This molecule can serve as a starting point for creating more complex drug candidates. The 4-chlorophenyl moiety is present in numerous biologically active compounds, and modifying the amide or the ring can lead to new derivatives with potential therapeutic effects.[16][17] For instance, related N-aryl amides have been investigated for antimicrobial and antiproliferative activities.[18]

-

Agrochemical Development: The synthesis of novel pesticides and herbicides often involves chlorinated aromatic structures. This compound can be a precursor in the development of new agrochemicals, where the specific substitution pattern is tuned to achieve desired biological activity and environmental stability.[3]

-

Material Science: Organic molecules with defined structures are used in the development of new materials. While less common, amide derivatives can be explored for applications in polymers or as ligands in coordination chemistry.

Safety, Handling, and Storage

Working with this compound requires adherence to standard laboratory safety protocols. The information below is synthesized from available Safety Data Sheets (SDS) for this and structurally similar compounds.[19][20]

Hazard Identification

While a specific, universally adopted GHS classification for this exact compound is not consistently reported, related chloroanilides are classified with the following hazards.[9][20] Users must consult the specific SDS from their supplier.

| Hazard Class | GHS Statement |

| Acute Toxicity | H302: Harmful if swallowed. |

| Skin Irritation | H315: Causes skin irritation. |

| Eye Irritation | H319: Causes serious eye irritation. |

| Respiratory Irritation | H335: May cause respiratory irritation. |

Precautionary Measures and PPE

Caption: Recommended safety and handling workflow.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[19]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Wash hands thoroughly after handling.[9]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.

-

-

Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[5][19]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.

Conclusion

This compound (CAS 65854-91-3) is a well-defined organic compound whose value lies not in its direct application, but in its role as a versatile synthetic intermediate. The interplay between its chloro-substituted aromatic ring and the sterically bulky pivaloyl group provides chemists with a tool for constructing more complex molecular architectures. A thorough understanding of its synthesis, properties, and handling protocols, as outlined in this guide, is essential for its effective and safe use in the research and development of new chemical entities in the pharmaceutical, agrochemical, and material science fields.

References

-

Briti Scientific. This compound. [Link]

-

Pharmacy Research. CAS 65854-91-3 this compound. [Link]

-

NIST. N,N-Dimethyl-N'-(4-chlorophenyl)-pivalamidine. [Link]

-

Venkatasai Life Sciences. 4'-Chloropivaloanilide | 65854-91-3. [Link]

-

Wiley Online Library. N-(3-(4-chlorophenyl)prop-2-ynyl)pivalamide - Vapor Phase IR Spectrum. [Link]

-

PubMed Central (PMC). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. [Link]

-

MDPI. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. [Link]

-

MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

-

MDPI. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. [Link]

-

PubMed Central (PMC). N-(4-Methoxyphenyl)pivalamide. [Link]

-

LibreTexts Chemistry. Table of Characteristic IR Absorptions. [Link]

-

NIST. Butanamide, N-(4-chlorophenyl)-3-oxo-. [Link]

-

PubChem. N-(4-Chlorophenyl)acetamide. [Link]

-

Chemsrc. N-(3-Chlorophenyl)pivalamide | CAS#:32597-37-8. [Link]

-

SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]

-

ResearchGate. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. [Link]

-

Michigan State University. Infrared Spectroscopy. [Link]

-

PubMed Central (PMC). Evaluating non-targeted analysis methods for chemical characterization of organic contaminants in different matrices to estimate children's exposure. [Link]

-

PubMed. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 4'-Chloropivaloanilide | 65854-91-3 | : Venkatasai Life Sciences [venkatasailifesciences.com]

- 3. CAS 65854-91-3: N-Pivaloyl-p-chloroaniline | CymitQuimica [cymitquimica.com]

- 4. alfa-labotrial.com [alfa-labotrial.com]

- 5. 65854-91-3|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. britiscientific.com [britiscientific.com]

- 8. This compound, CasNo.65854-91-3 BOC Sciences United States [bocscichem.lookchem.com]

- 9. 4'-Chloropivaloanilide | 65854-91-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. N-(4-Methoxyphenyl)pivalamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 65854-91-3|this compound|BLD Pharm [bldpharm.de]

- 12. 65854-91-3|this compound| Ambeed [ambeed.com]

- 13. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. Butanamide, N-(4-chlorophenyl)-3-oxo- [webbook.nist.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. fishersci.com [fishersci.com]

- 20. echemi.com [echemi.com]

An In-depth Technical Guide to the Molecular Structure of N-(4-chlorophenyl)pivalamide

Foreword: In the exacting fields of chemical research and pharmaceutical development, a molecule's structure is the Rosetta Stone that unlocks its potential. This document provides a detailed technical exploration of N-(4-chlorophenyl)pivalamide, a compound whose structural motifs are of significant interest. We will delve into the causality behind its synthesis and the logic of its structural elucidation, offering field-tested insights for the practicing researcher and drug development professional. This guide is structured not as a rigid template, but as a narrative that logically unfolds the story of this molecule.

Introduction: Significance and Context of this compound

This compound, also known by synonyms such as 4-Chloropivalanilide, is an N-aryl amide of notable interest.[1] N-aryl amides are a critical class of compounds, forming the backbone of numerous pharmaceuticals, agrochemicals, and bioactive molecules.[2] The structure of this compound is characterized by a para-chlorinated phenyl ring linked via an amide bond to a bulky pivaloyl group (tert-butyl carbonyl).

This specific combination of functional groups imparts distinct physicochemical properties. The chlorine atom, an electron-withdrawing halogen, modulates the electronic character of the aromatic system and can engage in specific intermolecular interactions. The sterically hindered pivaloyl group enhances metabolic stability by sterically shielding the amide bond from enzymatic cleavage, a common strategy in drug design. Understanding the precise three-dimensional arrangement and electronic landscape of this molecule is therefore essential for predicting its reactivity, biological activity, and material properties. Its molecular formula is C₁₁H₁₄ClNO with a molecular weight of approximately 211.69 g/mol .[3][4]

Synthesis and Purification: A Self-Validating Protocol

The synthesis of this compound is most commonly achieved through the nucleophilic acyl substitution of 4-chloroaniline with pivaloyl chloride.[5][6] This method is robust, high-yielding, and allows for straightforward purification.

Rationale for Experimental Design

The choice of reagents and conditions is dictated by fundamental principles of organic reactivity.

-

Nucleophile (4-Chloroaniline): The nitrogen atom of the aniline derivative possesses a lone pair of electrons, rendering it nucleophilic. While the para-chloro substituent is weakly deactivating, the nitrogen remains sufficiently reactive to attack the electrophilic carbonyl carbon of the acyl chloride.

-

Electrophile (Pivaloyl Chloride): Pivaloyl chloride is a highly reactive acylating agent.[6][7][8] The carbonyl carbon is rendered highly electrophilic by the adjacent electron-withdrawing chlorine and oxygen atoms, making it an excellent substrate for nucleophilic attack.[6]

-

Base and Solvent System: The reaction generates hydrochloric acid (HCl) as a byproduct. A base is required to neutralize this acid, preventing the protonation of the starting aniline which would render it non-nucleophilic and halt the reaction. Common choices include pyridine (acting as both solvent and base) or a non-nucleophilic tertiary amine like triethylamine in an inert solvent such as dichloromethane (DCM).[9] An alternative patented process utilizes aqueous sodium hydroxide in a biphasic toluene/water system.[5]

Experimental Workflow: Step-by-Step Methodology

The following protocol represents a standard laboratory-scale synthesis.

-

Reaction Setup: A solution of 4-chloroaniline (1.0 equivalent) in a suitable solvent (e.g., anhydrous DCM or toluene) is prepared in a flask under an inert atmosphere and cooled to 0-15°C.[5]

-

Base Addition: A slight excess of a base, such as triethylamine (1.1 equivalents) or aqueous NaOH (1.15 equivalents), is added to the solution.[5]

-

Acylation: Pivaloyl chloride (1.1-1.2 equivalents) is added dropwise to the stirred solution, maintaining a low temperature to control the exothermic reaction.[5]

-

Reaction Monitoring: The reaction is allowed to proceed for 1-4 hours, often warming to room temperature. Progress is monitored by a suitable technique like Thin Layer Chromatography (TLC) to confirm the consumption of the starting aniline.[5]

-

Workup and Purification: Upon completion, the reaction is quenched with water or a dilute acid wash to remove the amine salt. The organic layer is separated, washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The resulting crude solid is purified by recrystallization from an appropriate solvent (e.g., aqueous methanol) to yield pure this compound.[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Structural Elucidation: A Multi-faceted Spectroscopic Approach

The definitive molecular structure is confirmed through a combination of modern spectroscopic techniques. Each method provides complementary information, leading to an unambiguous assignment.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

-

Molecular Ion Peak: The expected molecular weight for C₁₁H₁₄ClNO is 211.69 g/mol .[3][4] High-resolution mass spectrometry (HRMS) would show a molecular ion peak ([M]+• or [M+H]+) corresponding to this mass.

-

Isotopic Signature: A crucial piece of evidence is the isotopic pattern for chlorine. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the mass spectrum will display a characteristic pair of peaks for any chlorine-containing fragment, [M]+• and [M+2]+•, with a relative intensity ratio of approximately 3:1. This is a definitive confirmation of the presence of a single chlorine atom in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule. The spectrum provides a molecular "fingerprint."

| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Structural Interpretation |

| N-H Stretch | ~3300 cm⁻¹ | A sharp absorption in this region is indicative of the stretching vibration of the N-H bond in the secondary amide. |

| C-H Stretch (Aliphatic) | <3000 cm⁻¹ | Absorptions just below 3000 cm⁻¹ correspond to the C-H bonds of the tert-butyl group. |

| C-H Stretch (Aromatic) | >3000 cm⁻¹ | Weak absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring.[10] |

| C=O Stretch (Amide I) | ~1660 cm⁻¹ | A very strong, sharp peak in this region is the hallmark of the carbonyl (C=O) stretching vibration of the amide group.[10] |

| N-H Bend (Amide II) | ~1530 cm⁻¹ | This strong band arises from a combination of N-H bending and C-N stretching, characteristic of secondary amides. |

| C=C Stretch (Aromatic) | ~1600, ~1490 cm⁻¹ | Multiple sharp bands in this region confirm the presence of the benzene ring.[10] |

| C-H Bend (Aromatic) | ~825 cm⁻¹ | A strong out-of-plane bending vibration in this area is highly indicative of 1,4-disubstitution (para) on a benzene ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed map of the molecule's carbon-hydrogen framework.

-

¹H NMR Spectroscopy:

-

~1.3 ppm (s, 9H): A sharp singlet integrating to nine protons is characteristic of the nine equivalent methyl protons of the sterically shielded tert-butyl group.

-

~7.3-7.6 ppm (m, 4H): The four protons on the para-substituted benzene ring will appear in this region. Due to the symmetry, they typically present as two distinct sets of doublets (an AA'BB' system), each integrating to two protons.

-

~7.5-8.5 ppm (br s, 1H): A broad singlet corresponding to the amide (N-H) proton. Its chemical shift can be variable and is often concentration and solvent-dependent.

-

-

¹³C NMR Spectroscopy:

-

~27 ppm (CH₃): A signal for the three equivalent methyl carbons of the tert-butyl group.

-

~40 ppm (C): The quaternary carbon of the tert-butyl group.

-

~120-140 ppm (Ar-C): Four signals are expected for the aromatic carbons. Two will be for the protonated carbons (CH) and two for the quaternary carbons (C-Cl and C-N).

-

~176 ppm (C=O): A signal far downfield, characteristic of the amide carbonyl carbon.

-

Visualizing the Molecular Connectivity

Caption: Logical relationship between the core structural components of the molecule.

Conclusion: An Integrated Structural Perspective

The molecular structure of this compound is definitively established through a logical and self-validating process. A reliable synthetic route, primarily the acylation of 4-chloroaniline, provides the material for analysis.[5] Subsequent characterization by a suite of spectroscopic techniques—mass spectrometry to confirm molecular weight and chlorine presence, IR spectroscopy to identify key functional groups (amide, aromatic ring), and NMR spectroscopy to map the precise C-H framework—provides a comprehensive and cross-verified structural assignment. This in-depth understanding is the non-negotiable starting point for any researcher, scientist, or drug development professional aiming to utilize this molecule for advanced applications.

References

- Improved process for the preparation of chlorophenyl trifluoroethanone.

-

N,N-Dimethyl-N'-(4-chlorophenyl)-pivalamidine. NIST WebBook. [Link]

-

The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. PubMed Central. [Link]

-

Pivaloyl chloride. Wikipedia. [Link]

-

N-aryl Amides Research Articles. R Discovery. [Link]

-

PIVALOYL CHLORIDE. Ataman Kimya. [Link]

-

O-Pivaloyl-N-Boc-hydroxylamine. Organic Syntheses. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

Sources

- 1. This compound, CasNo.65854-91-3 BOC Sciences United States [bocscichem.lookchem.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. WO2015111004A2 - Improved process for the preparation of chlorophenyl trifluoroethanone - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. grokipedia.com [grokipedia.com]

- 8. atamankimya.com [atamankimya.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to the Solubility of N-(4-chlorophenyl)pivalamide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of N-(4-chlorophenyl)pivalamide, a compound of interest in chemical synthesis and potentially in drug discovery. Given the limited publicly available quantitative solubility data for this specific molecule, this document focuses on equipping researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to determine its solubility profile accurately. We will delve into the known physicochemical properties, the critical factors influencing solubility, and provide step-by-step methodologies for both thermodynamic and kinetic solubility assays.

Introduction to this compound and the Critical Role of Solubility

This compound, with the molecular formula C₁₁H₁₄ClNO and a molecular weight of 211.69 g/mol , is an organic compound featuring a tertiary amide functional group.[1] It is recognized as a precursor in the synthesis of other organic compounds, such as fluorinated esters and amides.[1] In the context of drug discovery and development, understanding the solubility of a compound is a cornerstone of its developability profile. Poor solubility can significantly hinder preclinical and clinical development, leading to issues with formulation, bioavailability, and ultimately, therapeutic efficacy. Therefore, a thorough characterization of the solubility of this compound is paramount for any research or development program involving this molecule.

Physicochemical Properties Influencing Solubility

While specific experimental data for this compound is not extensively reported, we can infer some of its expected properties based on its structure and data from related compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | N-(4-chlorophenyl)acetamide (Analogue) | Pivalamide (Parent Amide) |

| Molecular Formula | C₁₁H₁₄ClNO[1] | C₈H₈ClNO | C₅H₁₁NO |

| Molecular Weight | 211.69 g/mol [1] | 169.61 g/mol | 101.15 g/mol |

| Appearance | White to light yellow powder/crystal[2] | Solid, white or light brown powder[3] | Not specified |

| Melting Point | Not reported | 178-179 °C[3] | 154-157 °C[4] |

| Boiling Point | Not reported | 333 °C[3] | 212 °C[4] |

| logP (Lipophilicity) | Not reported | 2.12[3] | Not reported |

| pKa | Not reported | Not reported | Not reported |

| Qualitative Solubility | Miscible in methanol[2] | Practically insoluble in cold water; readily soluble in alcohol and ether[3] | Not specified |

The lipophilicity, indicated by the octanol-water partition coefficient (logP), is a critical determinant of aqueous solubility. The logP of 2.12 for the closely related N-(4-chlorophenyl)acetamide suggests that this compound is also likely to be a lipophilic compound with limited aqueous solubility.[3] The melting point of a compound is indicative of the strength of its crystal lattice, which must be overcome for dissolution to occur. The high melting point of the acetamide analogue suggests that this compound is likely a solid at room temperature with a significant crystal lattice energy.[3]

The amide group in this compound is not expected to be significantly ionizable under physiological pH ranges, and therefore its solubility is unlikely to be heavily pH-dependent.

Experimental Determination of Solubility

The two primary methods for determining the solubility of a compound are the thermodynamic (equilibrium) solubility assay and the kinetic solubility assay. The choice between these assays depends on the stage of research and the specific question being addressed.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the true equilibrium solubility of a compound, representing the maximum concentration of the compound that can be dissolved in a solvent at a given temperature when the solid and dissolved forms are in equilibrium. This is the "gold standard" for solubility measurement and is crucial for formulation and development. The most common method for determining thermodynamic solubility is the shake-flask method .

Caption: Workflow for the shake-flask method to determine thermodynamic solubility.

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, or various organic solvents). The excess solid is crucial to ensure that equilibrium is reached with the solid phase.

-

-

Equilibration:

-

Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration of the dissolved compound no longer increases).

-

-

Phase Separation:

-

After equilibration, the undissolved solid must be separated from the saturated solution. This can be achieved by:

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Filtration: Filter the solution using a low-binding filter (e.g., a 0.22 µm PVDF filter).

-

-

-

Quantification:

-

Carefully collect an aliquot of the clear supernatant or filtrate.

-

Determine the concentration of this compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

A standard calibration curve of the compound in the same solvent should be prepared to ensure accurate quantification.

-

Kinetic Solubility

Kinetic solubility is a measure of how quickly a compound dissolves and whether it remains in solution under specific, non-equilibrium conditions. It is often used in early drug discovery for high-throughput screening of compounds. The kinetic solubility is typically measured by adding a concentrated DMSO stock solution of the compound to an aqueous buffer and observing for precipitation.

Caption: Workflow for determining kinetic solubility.

-

Preparation of Compound Solution:

-

Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

-

Addition to Aqueous Buffer:

-

In a multi-well plate, add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., PBS pH 7.4). The final concentration of DMSO should be kept low (typically ≤1-2%) to minimize its co-solvent effects.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period, typically 1 to 2 hours, with gentle shaking.

-

-

Detection and Quantification:

-

Nephelometry: The formation of a precipitate can be detected by measuring the light scattering of the solution using a nephelometer. The kinetic solubility is the concentration at which a significant increase in light scattering is observed.

-

Filtration/Centrifugation and UV/LC-MS Analysis: Alternatively, the plate can be filtered or centrifuged to remove any precipitate. The concentration of the compound remaining in the clear solution is then quantified using UV-Vis spectroscopy or LC-MS.

-

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound, and these should be carefully controlled during experimental determination:

-

Solvent: The choice of solvent will have the most significant impact on solubility. As a lipophilic compound, this compound is expected to have higher solubility in organic solvents compared to aqueous solutions.

-

Temperature: For most solid compounds, solubility increases with temperature. It is crucial to maintain a constant and recorded temperature during solubility experiments.

-

pH: While the amide group is generally neutral, extreme pH values could potentially lead to hydrolysis over long incubation times, which could affect the measured solubility. For most applications, determining solubility at physiological pH (7.4) is most relevant.

-

Solid-State Properties: The crystalline form (polymorph) of the solid compound can significantly impact its solubility. The most stable crystalline form will have the lowest solubility. It is good practice to characterize the solid form of the compound used in solubility studies.

Data Interpretation and Application

The obtained solubility data for this compound will be invaluable for:

-

Early Drug Discovery: Kinetic solubility data can be used to rank and select compounds with favorable properties for further investigation.

-

Formulation Development: Thermodynamic solubility data in various solvents and co-solvent systems is essential for developing appropriate formulations for in vitro and in vivo studies.

-

Biopharmaceutical Classification System (BCS): The aqueous solubility of a drug substance is a key parameter in the BCS, which helps to predict its in vivo performance.

-

Chemical Synthesis: Understanding the solubility in different organic solvents can aid in the optimization of reaction conditions and purification processes.[1]

Conclusion

While direct quantitative solubility data for this compound is sparse in the public domain, this guide provides the necessary theoretical background and detailed, actionable experimental protocols for researchers to generate this critical data. By carefully performing and interpreting the results from thermodynamic and kinetic solubility assays, scientists and drug development professionals can gain a comprehensive understanding of the solubility profile of this compound, enabling informed decisions in their research and development endeavors.

References

-

This compound. Briti Scientific. [Link]

-

N-(4-Chlorophenyl)acetamide. PubChem. [Link]

-

Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. PubMed Central. [Link]

-

Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. MDPI. [Link]

-

Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. PubMed. [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

-

Accurate and rapid prediction of pKa of transition metal complexes: semiempirical quantum chemistry with a data-augmented approa. TU Delft Research Portal. [Link]

-

Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]

-

Reliability of logP predictions based on calculated molecular descriptors: a critical review. PubMed. [Link]

-

Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. ResearchGate. [Link]

-

Pivalamide. Wikipedia. [Link]

-

How to Predict the p K a of Any Compound in Any Solvent. ResearchGate. [Link]

-

How to Predict the pKa of Any Compound in Any Solvent. DiVA portal. [Link]

-

Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PubMed. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of N-(4-chlorophenyl)pivalamide